(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid
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Overview
Description
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid is a chiral compound with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer . Another method involves the use of brominating agents such as N-bromosuccinimide in the presence of a base like calcium oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
- (2S,5S)-Methionine sulfoximine
- (2S,5S)-5-Carboxymethylproline
Uniqueness
(2S,5S)-2,5-Dimethylcyclopentane-1,1-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
65817-42-7 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylcyclopentane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5-3-4-6(2)9(5,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
BEGZZVINPDCXMZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1(C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1CCC(C1(C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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